molecular formula C18H22N2O B2836059 N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide CAS No. 953988-32-4

N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2836059
CAS No.: 953988-32-4
M. Wt: 282.387
InChI Key: ANGGIOXIYMFISG-UHFFFAOYSA-N
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Description

N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide is a chemical compound that belongs to the class of naphthamide derivatives It is characterized by the presence of a naphthalene ring system attached to a piperidine moiety through a methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with N-((1-methylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthamide derivatives.

    Substitution: Substituted naphthamide derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methylpiperidin-4-yl)methyl)-2-naphthamide
  • N-((1-methylpiperidin-4-yl)methyl)-3-naphthamide
  • N-((1-methylpiperidin-4-yl)methyl)-4-naphthamide

Uniqueness

N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-20-11-9-14(10-12-20)13-19-18(21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGGIOXIYMFISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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